3-(3-bromophenyl)-N,N-dimethylpropanamide
Description
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Properties
IUPAC Name |
3-(3-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFZIWQRLXXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-bromophenyl)-N,N-dimethylpropanamide, a compound with the molecular formula C12H14BrN, is of interest due to its potential biological activities. This article reviews existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a dimethylpropanamide moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that 3-(3-bromophenyl)-N,N-dimethylpropanamide exhibits several biological activities, including:
- Antiproliferative Effects : The compound has been tested for its ability to inhibit cell growth in various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting pathways related to cancer and other diseases.
The biological activity of 3-(3-bromophenyl)-N,N-dimethylpropanamide is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively. Upon entering the cell, it can interact with proteins involved in cell signaling pathways.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various substituted amides, including 3-(3-bromophenyl)-N,N-dimethylpropanamide, against the A431 tumor cell line. Results indicated that this compound exhibited significant growth inhibition compared to controls (IC50 values below 20 µM) .
Enzyme Inhibition Studies
In another investigation focused on enzyme inhibition, 3-(3-bromophenyl)-N,N-dimethylpropanamide was shown to inhibit receptor protein-tyrosine kinases (RTKs) involved in cancer progression. The compound demonstrated a competitive inhibition pattern with Ki values suggesting strong binding affinity .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|
| 3-(3-bromophenyl)-N,N-dimethylpropanamide | <20 | A431 tumor cell line |
| N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 25 | EGFR |
| Semaxinib | 15 | VEGFR-2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
